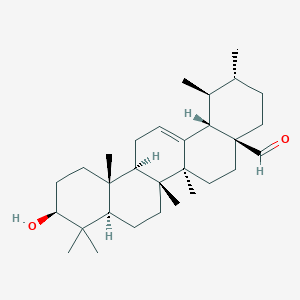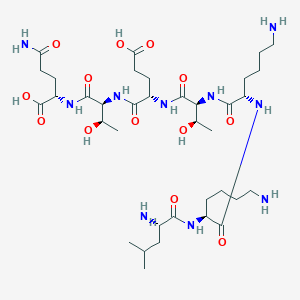
Fequesetide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fequesetide is a synthetic peptide segment known for its role in actin binding, cell migration, and wound healing. It is derived from the protein thymosin β4 and has a molecular formula of C36H66N10O13 with a molecular weight of 846.97 g/mol . This compound is primarily used in research settings to study its biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Fequesetide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide to achieve the desired purity levels. The final product is typically lyophilized to obtain a stable, dry powder form .
化学反应分析
Types of Reactions
Fequesetide primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It is also susceptible to oxidation reactions, particularly at the methionine and cysteine residues, if present.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include smaller peptide fragments and amino acids in the case of hydrolysis, and oxidized amino acid residues in the case of oxidation .
科学研究应用
Fequesetide has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in actin binding and cell migration, making it valuable in cell biology research.
Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用机制
Fequesetide exerts its effects by binding to actin, a key component of the cytoskeleton. This binding promotes actin polymerization and stabilization, which is crucial for cell migration and wound healing. The molecular targets include actin filaments and the Arp2/3 complex, which is involved in the nucleation of new actin filaments .
相似化合物的比较
Fequesetide is unique due to its specific sequence derived from thymosin β4. Similar compounds include:
Thymosin β4: The parent protein from which this compound is derived.
Cytochalasin B: An actin polymerization inhibitor that disrupts actin filaments.
Latrunculin A: Another actin polymerization inhibitor that binds to actin monomers.
This compound stands out due to its specific role in promoting actin polymerization and its potential therapeutic applications in wound healing and tissue regeneration.
属性
分子式 |
C36H66N10O13 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H66N10O13/c1-18(2)17-21(39)30(52)41-22(9-5-7-15-37)31(53)42-23(10-6-8-16-38)32(54)45-28(19(3)47)34(56)43-24(12-14-27(50)51)33(55)46-29(20(4)48)35(57)44-25(36(58)59)11-13-26(40)49/h18-25,28-29,47-48H,5-17,37-39H2,1-4H3,(H2,40,49)(H,41,52)(H,42,53)(H,43,56)(H,44,57)(H,45,54)(H,46,55)(H,50,51)(H,58,59)/t19-,20-,21+,22+,23+,24+,25+,28+,29+/m1/s1 |
InChI 键 |
LVLWJWXFRFTMLK-JMWNXRNDSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


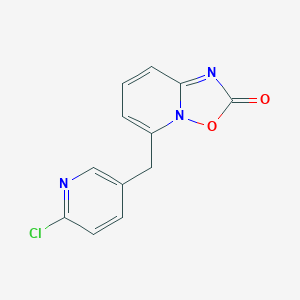
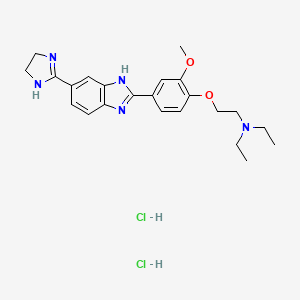
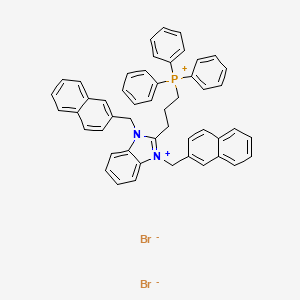
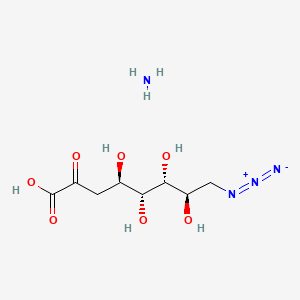
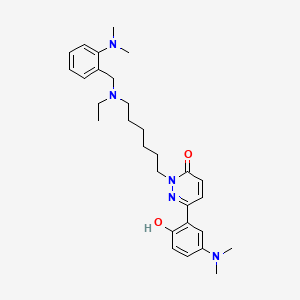


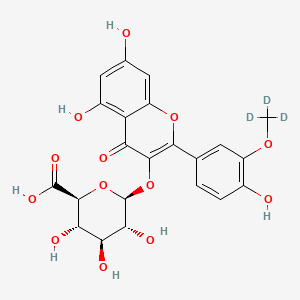
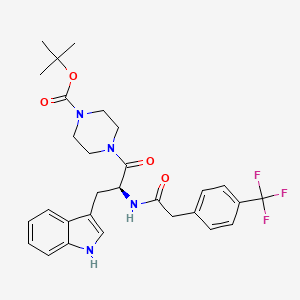
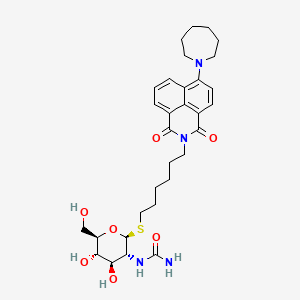

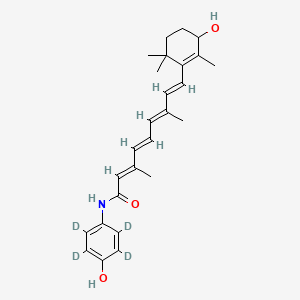
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
